![molecular formula C16H11N3O6S B13777694 2-Naphthalenesulfonic acid, 7-hydroxy-8-[(4-nitrophenyl)azo]- CAS No. 68959-12-6](/img/structure/B13777694.png)
2-Naphthalenesulfonic acid, 7-hydroxy-8-[(4-nitrophenyl)azo]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenesulfonic acid, 7-hydroxy-8-[(4-nitrophenyl)azo]- is an organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of an azo group (-N=N-) which connects two aromatic rings. This compound is known for its vibrant color and is widely used in various industrial applications, including dyeing and printing textiles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenesulfonic acid, 7-hydroxy-8-[(4-nitrophenyl)azo]- typically involves the diazotization of 4-nitroaniline followed by coupling with 7-hydroxy-2-naphthalenesulfonic acid. The reaction is carried out under alkaline conditions to facilitate the coupling process .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and filtration are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenesulfonic acid, 7-hydroxy-8-[(4-nitrophenyl)azo]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride
Major Products
Oxidation: Quinonoid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the substituent introduced
Scientific Research Applications
2-Naphthalenesulfonic acid, 7-hydroxy-8-[(4-nitrophenyl)azo]- has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the textile industry for dyeing and printing fabrics
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The azo group can participate in redox reactions, leading to the formation of different colored species. Additionally, the sulfonic acid group enhances the solubility of the compound in water, making it suitable for various applications .
Comparison with Similar Compounds
Similar Compounds
- 2-Naphthalenesulfonic acid, 4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)azo]-
- 2-Naphthalenesulfonic acid, 7-hydroxy-
- 2-Naphthalenesulfonic acid, 7,7’-(carbonyldiimino)bis[4-hydroxy-3-(phenylazo)-]
Uniqueness
2-Naphthalenesulfonic acid, 7-hydroxy-8-[(4-nitrophenyl)azo]- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both hydroxyl and nitro groups in the molecule allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields .
Properties
CAS No. |
68959-12-6 |
|---|---|
Molecular Formula |
C16H11N3O6S |
Molecular Weight |
373.3 g/mol |
IUPAC Name |
7-hydroxy-8-[(4-nitrophenyl)diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C16H11N3O6S/c20-15-8-2-10-1-7-13(26(23,24)25)9-14(10)16(15)18-17-11-3-5-12(6-4-11)19(21)22/h1-9,20H,(H,23,24,25) |
InChI Key |
RJQPSYFFJOLUPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2N=NC3=CC=C(C=C3)[N+](=O)[O-])O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[9-(2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;chromium(2+);4-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]-3-oxidonaphthalene-1-sulfonate](/img/structure/B13777614.png)
![2-[(4-methoxyphenyl)sulfonylamino]pyrimidine-5-carboxylic acid](/img/structure/B13777615.png)


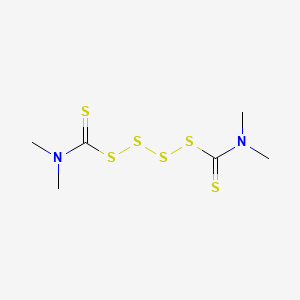
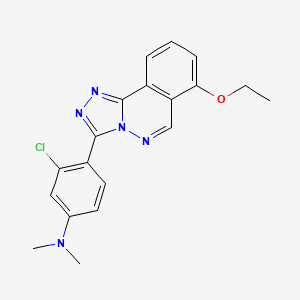

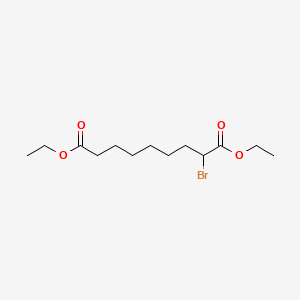
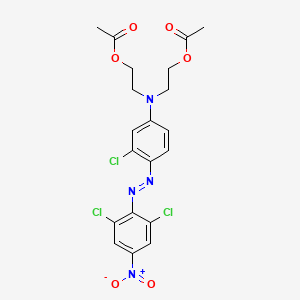
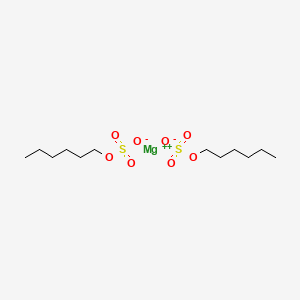

![N-(6-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-5-yl)acetamide](/img/structure/B13777671.png)

![1-methyl-2,3,9,9a-tetrahydro-1H-indeno[2,3-b]pyridin-1-ium-9-ol chloride](/img/structure/B13777687.png)
